2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a triazolo-thiazole moiety linked to a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the triazolo-thiazole moiety: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the methoxyphenyl group: This can be achieved through various substitution reactions, often using methoxyphenyl halides and suitable catalysts.
Coupling with the tetrahydroisoquinoline core: This final step involves the formation of a stable bond between the triazolo-thiazole moiety and the tetrahydroisoquinoline core, often facilitated by coupling agents and specific reaction conditions.
Chemical Reactions Analysis
2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Due to its potential pharmacological properties, it is being investigated for use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of advanced materials and chemicals
Mechanism of Action
The mechanism of action of 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of a triazolo-thiazole moiety and a tetrahydroisoquinoline core. Similar compounds include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: Commonly used as a plasticizer
These compounds share some structural similarities but differ significantly in their applications and mechanisms of action.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(3-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-26-18-8-4-7-16(11-18)20-22-23-21-25(20)14-19(27-21)13-24-10-9-15-5-2-3-6-17(15)12-24/h2-8,11,14H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOXVDQGCUJBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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